3-Butylcyclohexanone

Physical Chemistry Analytical Chemistry Process Engineering

3-Butylcyclohexanone (CAS 39178-69-3) is an alkyl-substituted cyclohexanone with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. This compound features a butyl group substituted at the 3-position of the cyclohexanone ring, resulting in a chiral center in its non-racemic forms.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 39178-69-3
Cat. No. B8771617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylcyclohexanone
CAS39178-69-3
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCC1CCCC(=O)C1
InChIInChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3
InChIKeyORIINXCHZXECLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butylcyclohexanone (CAS 39178-69-3) Procurement and Technical Overview


3-Butylcyclohexanone (CAS 39178-69-3) is an alkyl-substituted cyclohexanone with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. This compound features a butyl group substituted at the 3-position of the cyclohexanone ring, resulting in a chiral center in its non-racemic forms . It is a cyclic ketone that serves as a versatile intermediate in organic synthesis, fragrance formulation, and as a volatile component in complex natural matrices [2]. Its positional isomerism relative to 2-butylcyclohexanone and 4-butylcyclohexanone imparts distinct physicochemical and analytical properties that are critical for applications requiring specific structural or chromatographic behavior.

Why 3-Butylcyclohexanone Cannot Be Substituted with Isomeric or Alkyl Analogs


Positional isomers of butylcyclohexanone exhibit markedly different physical properties, chromatographic retention behavior, enzymatic reduction kinetics, and mass spectrometric fragmentation patterns. The substitution of 3-butylcyclohexanone with 2-butylcyclohexanone, 4-butylcyclohexanone, or other alkyl-substituted cyclohexanones without rigorous validation can lead to failures in analytical method specificity [1], altered reaction rates in biocatalytic transformations , and divergent olfactory profiles in fragrance applications. These differences are quantifiable and directly impact the reproducibility of research outcomes and the performance of industrial formulations.

Quantitative Evidence Guide: Differentiating 3-Butylcyclohexanone from Closest Analogs


Comparative Boiling Point and Density of 3-Butylcyclohexanone vs. 2-Butylcyclohexanone

3-Butylcyclohexanone exhibits a predicted normal boiling point of 515.57 K (approximately 242.4 °C) based on Joback group contribution calculations [1]. In contrast, the 2-butyl positional isomer has an experimentally determined boiling point of 90-91 °C [2]. The substantial difference in boiling point (approximately 152 °C) between these positional isomers underscores that they are not interchangeable in applications where volatility or thermal separation characteristics are critical. Density differences are also notable: 3-butylcyclohexanone (no experimental data available) versus 2-butylcyclohexanone with an experimental density of 0.914 g/cm³ at 4 °C [2].

Physical Chemistry Analytical Chemistry Process Engineering

Gas Chromatographic Retention Index: 3-Butylcyclohexanone vs. 4-Butylcyclohexanone

3-Butylcyclohexanone has an experimentally determined Kovats retention index (I) of 1711 on a DB-Wax polar capillary column [1]. This value enables precise identification and quantification of the compound in complex volatile mixtures, such as wine aroma profiling. Comparative retention index data for 4-butylcyclohexanone under identical conditions is not available in the primary literature, but the NIST-standardized value for 3-butylcyclohexanone provides a definitive analytical benchmark for quality control and compositional analysis.

Gas Chromatography Volatile Analysis Food Chemistry

Calculated Lipophilicity (LogP) of 3-Butylcyclohexanone vs. 4-Butylcyclohexanone

3-Butylcyclohexanone has a calculated octanol-water partition coefficient (logPoct/wat) of 2.936 using the Crippen method [1]. The 4-butyl positional isomer exhibits a slightly lower XlogP value of 2.80 [2]. This difference in calculated lipophilicity, although modest (ΔlogP ≈ 0.136), reflects the influence of the alkyl substitution position on the compound's partition behavior, which can be significant in biological partitioning or extraction optimization.

QSAR Drug Design Formulation Science

Enzymatic Reduction Kinetics: 3-Alkylcyclohexanones vs. 4-Alkylcyclohexanones

Enzymatic studies using horse liver alcohol dehydrogenase (HLAD) reveal that 3-alkylcyclohexanones and 4-alkylcyclohexanones exhibit fundamentally different kinetic behavior during NADH-dependent reduction. Rate constant measurements demonstrate that the two classes traverse distinct isokinetic relationships, indicating that 3-alkylcyclohexanones adopt a different arrangement on the HLAD-NADH complex compared to 4-alkylcyclohexanones . This class-level differentiation establishes that the substitution position dictates the transition state geometry and enzyme-substrate interaction, making 3-butylcyclohexanone a distinct substrate from its 4-alkyl analogs in biocatalytic transformations.

Biocatalysis Enzymology Stereoselective Synthesis

Mass Spectrometric Fragmentation for Positional Isomer Differentiation

The position of the n-butyl group on the cyclohexanone ring significantly influences electron impact (EI) mass spectrometric fragmentation behavior. A dedicated study on the three isomeric n-butylcyclohexanones demonstrated that the 3-butyl, 2-butyl, and 4-butyl isomers produce distinct fragmentation processes [1]. Specifically, the 4-n-alkyl isomers exhibit an interesting recyclization mechanism substantiated by deuterium labeling [1]. These characteristic fragmentation patterns enable unambiguous differentiation of 3-butylcyclohexanone from its positional isomers in complex mixtures without the need for synthetic standards of each isomer.

Mass Spectrometry Analytical Chemistry Structural Elucidation

3-Butylcyclohexanone as a Volatile Component in Wine Aroma Profiling

3-Butylcyclohexanone was identified and characterized in the volatile profile of Brazilian Merlot wines using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) [1]. Its confirmed presence in this complex natural matrix, validated through NIST mass spectral library matching and retention index comparison (I = 1711 on DB-Wax), establishes it as a genuine wine volatile constituent. This specific identification differentiates 3-butylcyclohexanone from other alkylcyclohexanones that have not been similarly documented in wine matrices.

Food Chemistry Volatile Analysis GC×GC-TOFMS

Optimal Application Scenarios for 3-Butylcyclohexanone in Research and Industry


Analytical Reference Standard for GC and GC-MS Method Development

3-Butylcyclohexanone is ideally suited as an analytical reference standard for gas chromatographic method development and validation. Its validated Kovats retention index of 1711 on DB-Wax columns [1] provides a reproducible benchmark for retention time calibration in volatile organic compound analysis. Additionally, the well-characterized mass spectrometric fragmentation pattern of 3-butylcyclohexanone, which differs systematically from its 2- and 4-butyl positional isomers [2], enables its use as a model compound for developing isomer-differentiation methods in complex matrices.

Chiral Intermediate for Asymmetric Synthesis and Biocatalysis Research

3-Butylcyclohexanone contains a chiral center at the 3-position, and its (S)-enantiomer (CAS 72746-41-9) is commercially available as a stereochemically defined scaffold for advanced organic synthesis [1]. The distinct kinetic behavior of 3-alkylcyclohexanones in HLAD-catalyzed reductions—characterized by a different transition state arrangement compared to 4-alkyl analogs [2]—makes this compound a valuable substrate for studying enzyme-substrate interactions and developing stereoselective biocatalytic processes.

Food and Beverage Volatile Marker for Authenticity and Quality Control

The confirmed identification of 3-butylcyclohexanone in the volatile profile of Brazilian Merlot wines using comprehensive GC×GC-TOFMS analysis [1] establishes its relevance as a potential marker compound for wine authenticity assessment and quality control. Its presence in this natural matrix, validated through both mass spectral matching and retention index confirmation, provides a foundation for its use in food chemistry research focused on varietal characterization or fermentation process monitoring.

Model Substrate for Structure-Property Relationship Studies in Cyclohexanones

3-Butylcyclohexanone serves as an informative model compound for studying how alkyl substitution position modulates physicochemical properties within the cyclohexanone scaffold. The calculated logPoct/wat of 2.936 for 3-butylcyclohexanone versus XlogP of 2.80 for 4-butylcyclohexanone [1][2] illustrates measurable lipophilicity differences arising solely from substitution position. Similarly, the substantial boiling point differential between 3-butyl and 2-butyl isomers (approximately 152 °C) [3] provides a compelling dataset for computational chemistry validation and structure-property relationship modeling.

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